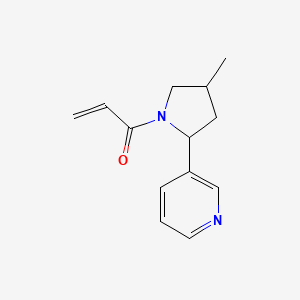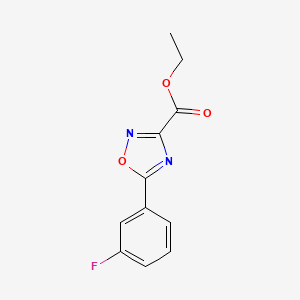
2,5,6-trichloro-1-methyl-1H-indole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,5,6-trichloro-1-methyl-1H-indole-3-carboxylic acid” is a chemical compound with the CAS Number: 1310241-78-1 . It has a molecular weight of 278.52 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC Name of this compound is this compound . The InChI Code is 1S/C10H6Cl3NO2/c1-14-7-3-6(12)5(11)2-4(7)8(9(14)13)10(15)16/h2-3H,1H3,(H,15,16) .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The country of origin is UA . The shipping temperature is normal .
Applications De Recherche Scientifique
Indole Synthesis A Review and Proposed Classification
Indole alkaloids, including those derived from 2,5,6-trichloro-1-methyl-1H-indole-3-carboxylic acid, have spurred significant interest in organic synthesis chemists. This review presents a comprehensive classification of indole syntheses, which are essential in developing new pharmaceuticals and other valuable compounds. The study provides insights into the strategic approaches and historical perspectives of indole synthesis, emphasizing the importance of this field in contemporary chemistry (Taber & Tirunahari, 2011).
Carboxylic Acids in Biocatalysis
Understanding Biocatalyst Inhibition by Carboxylic Acids This paper emphasizes the significance of carboxylic acids, like this compound, in biocatalysis. The study explores the inhibitory effects of carboxylic acids on microbes like E. coli and Saccharomyces cerevisiae, which are crucial for fermentative production. Understanding these inhibitory mechanisms is vital for developing robust microbial strains for industrial applications (Jarboe, Royce, & Liu, 2013).
Drug Synthesis and Levulinic Acid
A Review on Biomass-Derived Levulinic Acid for Application in Drug Synthesis Levulinic acid (LEV) and its derivatives, which can be structurally related to this compound, are pivotal in drug synthesis. The paper explores the versatility of LEV in synthesizing various drugs, highlighting its cost-effectiveness and potential in medicinal chemistry (Zhang et al., 2021).
Liquid-Liquid Extraction of Carboxylic Acids
Solvent Developments for Liquid-Liquid Extraction of Carboxylic Acids in Perspective This review discusses the advancements in solvent technology for the extraction of carboxylic acids from aqueous streams, a process that can be related to the handling of compounds like this compound in various industrial processes. It covers the extraction efficacy using innovative solvents such as ionic liquids, highlighting their potential in sustainable and efficient extraction processes (Sprakel & Schuur, 2019).
Mécanisme D'action
Target of Action
Indole derivatives, in general, play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes at the molecular and cellular levels .
Biochemical Pathways
They have been used in the treatment of cancer cells, microbes, and different types of disorders .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,5,6-trichloro-1-methylindole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl3NO2/c1-14-7-3-6(12)5(11)2-4(7)8(9(14)13)10(15)16/h2-3H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFFSHNKGJMGJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2C(=C1Cl)C(=O)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2E)-3-(3,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2407009.png)


![Tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate;hydrochloride](/img/structure/B2407013.png)

![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(4-(methylthio)phenyl)ethanone](/img/structure/B2407016.png)
![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)acetamide](/img/structure/B2407017.png)
![N-[Cyano(oxolan-3-yl)methyl]-3-(2-fluorophenyl)sulfanylpropanamide](/img/structure/B2407018.png)
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2407020.png)
![{2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B2407021.png)
